molecular formula C16H16N2 B2877892 2-benzyl-1-ethyl-1H-1,3-benzodiazole CAS No. 39069-33-5

2-benzyl-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B2877892
CAS No.: 39069-33-5
M. Wt: 236.318
InChI Key: PWJYGSIIEUGRFW-UHFFFAOYSA-N
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Description

2-benzyl-1-ethyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with benzyl and ethyl substituents at the 2 and 1 positions, respectively.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the functional groups attached to the benzimidazole core .

Mode of Action

For instance, some benzimidazoles have been found to bind to the DNA minor groove, forming hydrogen bonds or van der Waals interactions with specific sequences in the DNA . The specific mode of action for 2-Benzyl-1-ethylbenzimidazole would depend on its specific target and the nature of its interaction with that target.

Biochemical Pathways

Benzimidazoles have been reported to exert their antitumor activity through various mechanisms, such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors . The specific pathways affected by 2-Benzyl-1-ethylbenzimidazole would depend on its specific target and mode of action.

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . The specific pharmacokinetic properties of 2-Benzyl-1-ethylbenzimidazole would depend on its chemical structure and the nature of its interaction with biological systems.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects of 2-Benzyl-1-ethylbenzimidazole would depend on its specific target, mode of action, and the biochemical pathways it affects.

Action Environment

Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of benzimidazole derivatives, including 2-Benzyl-1-ethylbenzimidazole, could potentially be influenced by environmental factors such as pH and ionic strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-ethyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization and alkylation reactions. One common method is as follows:

    Condensation: o-phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.

    Alkylation: The benzimidazole is then alkylated with ethyl iodide to introduce the ethyl group at the 1 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-benzyl-1-ethyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-1H-1,3-benzodiazole
  • 1-ethyl-2-methyl-1H-1,3-benzodiazole
  • 2-benzyl-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Uniqueness

2-benzyl-1-ethyl-1H-1,3-benzodiazole is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of both benzyl and ethyl groups can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-benzyl-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJYGSIIEUGRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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